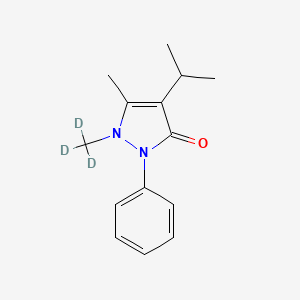

Propyphenazone-D3 (2-N-methyl-D3)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propyphenazone-D3 (2-N-methyl-D3) is an isotope labelled derivative of Propyphenazone . Propyphenazone is a derivative of phenazone with similar analgesic and antipyretic effects .

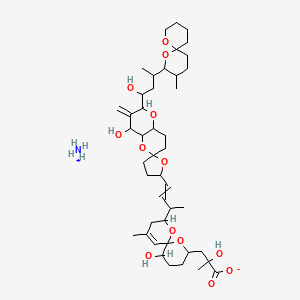

Molecular Structure Analysis

The molecular formula of Propyphenazone-D3 (2-N-methyl-D3) is C14H15D3N2O . The average mass is 233.324 Da and the monoisotopic mass is 233.160736 Da . For more detailed structural information, you may refer to resources such as ChemSpider .Physical And Chemical Properties Analysis

The molecular weight of Propyphenazone-D3 (2-N-methyl-D3) is 233.32 g/mol . It has a XLogP3 value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 23.6 Ų .Scientific Research Applications

Metabolic Research

Propyphenazone-D3 (2-N-methyl-D3) is used in metabolic research. Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . This can help scientists understand how the body processes this compound, which can be useful in drug development and understanding disease mechanisms.

Environmental Studies

This compound is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food contaminants . By using isotopically labeled compounds, scientists can trace the movement and transformation of these compounds in the environment.

Clinical Diagnostics

In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening . Propyphenazone-D3 (2-N-methyl-D3) could potentially be used in these applications, providing valuable information about disease states and treatment efficacy.

Organic Chemistry

Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative, detection, etc . Various types of NMR solvents can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .

Drug Development

Propyphenazone-D3 (2-N-methyl-D3) is a derivative of phenazone with similar analgesic and antipyretic effects . This suggests that it could be used in the development of new drugs for pain and fever relief.

Custom Synthesis

One-to-one custom synthesis for special structural needs is another application of Propyphenazone-D3 (2-N-methyl-D3) . This allows researchers to create specific compounds for their unique research needs.

Mechanism of Action

Target of Action

Propyphenazone-D3 (2-N-methyl-D3) is an isotope labelled derivative of Propyphenazone . Propyphenazone is a pyrazolone derivative with analgesic and antipyretic effects

Mode of Action

It is known that propyphenazone, the parent compound, has analgesic and antipyretic effects . This suggests that Propyphenazone-D3 may interact with its targets to modulate pain and body temperature.

Biochemical Pathways

Given that propyphenazone has analgesic and antipyretic effects , it can be inferred that Propyphenazone-D3 may affect similar pathways related to pain perception and body temperature regulation.

Pharmacokinetics

It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Given that propyphenazone has analgesic and antipyretic effects , it can be inferred that Propyphenazone-D3 may have similar effects at the molecular and cellular level.

Action Environment

It is known that stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . This suggests that environmental factors may play a role in the action of Propyphenazone-D3.

Safety and Hazards

properties

IUPAC Name |

5-methyl-2-phenyl-4-propan-2-yl-1-(trideuteriomethyl)pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWLVJLKJGVOKE-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)C(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol](/img/structure/B574555.png)

![Carbamic acid, [(1S)-1-methyl-2-(nitrooxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/no-structure.png)